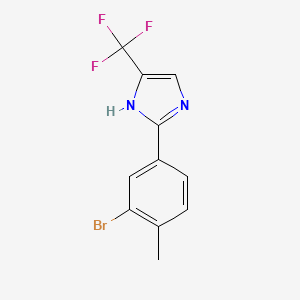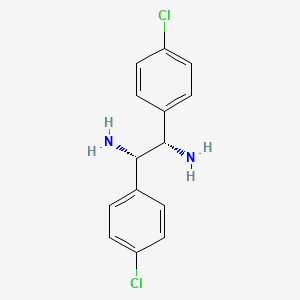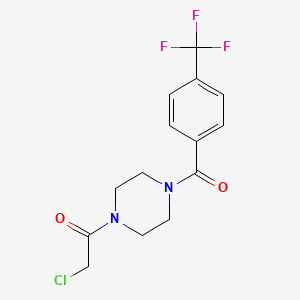
2-Chloro-1-(4-(4-(trifluoromethyl)benzoyl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(4-(4-(trifluoromethyl)benzoyl)piperazin-1-yl)ethanone is a synthetic organic compound that features a piperazine ring substituted with a trifluoromethyl benzoyl group and a chloroethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving automated systems and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(4-(4-(trifluoromethyl)benzoyl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The ester or amide bonds can be hydrolyzed in the presence of acids or bases.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield a corresponding amine derivative, while oxidation might produce a ketone or carboxylic acid.
Scientific Research Applications
2-Chloro-1-(4-(4-(trifluoromethyl)benzoyl)piperazin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Biological Studies: Researchers use this compound to study its interactions with biological molecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(4-(4-(trifluoromethyl)benzoyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The piperazine ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-trifluoromethyl-benzoyl chloride: Shares the trifluoromethyl benzoyl group but lacks the piperazine ring.
4-(Trifluoromethyl)benzoyl chloride: Similar structure but without the chloroethanone and piperazine components.
2-(Trifluoromethyl)benzoyl chloride: Another related compound with a trifluoromethyl group but different substitution pattern.
Uniqueness
2-Chloro-1-(4-(4-(trifluoromethyl)benzoyl)piperazin-1-yl)ethanone is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the piperazine ring provides a versatile scaffold for further functionalization and interaction with biological targets.
Properties
Molecular Formula |
C14H14ClF3N2O2 |
|---|---|
Molecular Weight |
334.72 g/mol |
IUPAC Name |
2-chloro-1-[4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C14H14ClF3N2O2/c15-9-12(21)19-5-7-20(8-6-19)13(22)10-1-3-11(4-2-10)14(16,17)18/h1-4H,5-9H2 |
InChI Key |
NKZWICDSIJOZAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)CCl)C(=O)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



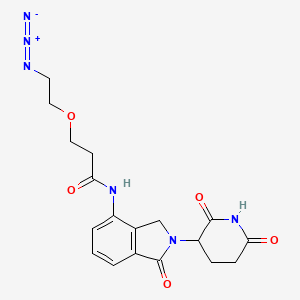

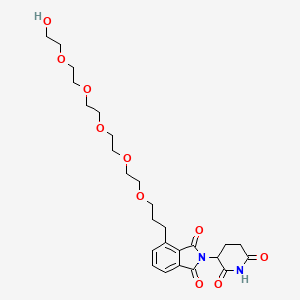
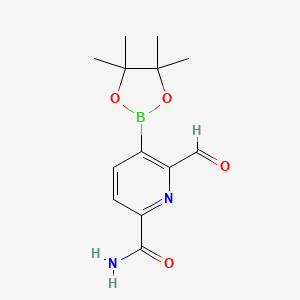
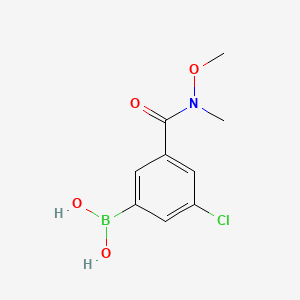
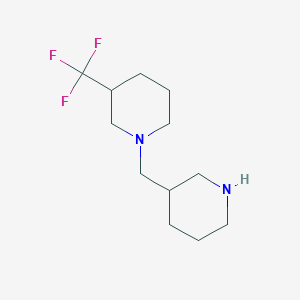
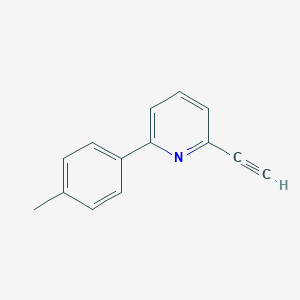


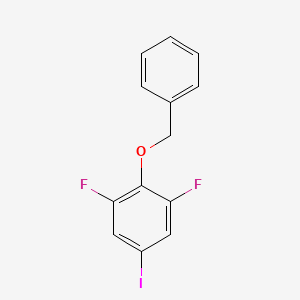
![3-iodo-5-(4-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14768565.png)
